2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate
Description
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate (CAS: 50906-33-7) is a synthetic ester derivative of 3,4,5-trimethoxybenzoic acid, featuring a styryl (E-phenylethenyl) group and a methoxy substituent on the phenyl ring (Figure 1). The styryl moiety contributes to its planar aromatic structure, enhancing interactions with biological targets such as tubulin or cyclooxygenase-2 (COX-2) . Its synthesis likely involves esterification of 3,4,5-trimethoxybenzoyl chloride with a phenolic precursor containing the styryl group, as inferred from analogous methods in related studies .
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H24O6/c1-27-21-14-18(11-10-17-8-6-5-7-9-17)12-13-20(21)31-25(26)19-15-22(28-2)24(30-4)23(16-19)29-3/h5-16H,1-4H3/b11-10+ |
InChI Key |
RRNKEAKOYVNWBQ-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethenyl moiety can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The methoxy groups and phenylethenyl moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Trimethoxybenzoate Derivatives
Key Observations:
Alkyl vs. Aryl Esters : Linear alkyl chains (e.g., butyl) exhibit moderate cytotoxicity, while branched chains (e.g., isopentyl) enhance potency, likely due to improved lipophilicity and target binding . However, aromatic substituents like naphthalene (compound 11) show superior activity, emphasizing the role of planar aromatic systems in intercalating with DNA or inhibiting tubulin polymerization .
Styryl vs. Sulfonamide Groups : The target compound’s styryl group shares structural similarities with COX-2 inhibitors containing para-sulfonamides (e.g., 47.1% COX-2 inhibition at 20 μM) . However, the absence of a sulfonamide in the target suggests divergent mechanisms, possibly favoring tubulin inhibition over COX-2 modulation.
Methoxy Positioning : The 3,4,5-trimethoxybenzoyl core is conserved across analogues, acting as a pharmacophore for tubulin binding. Substituents on the ester-linked aryl group (e.g., methoxy, acetamido) fine-tune electronic and steric properties, impacting solubility and target affinity .
Key Findings:
- Cytotoxicity : Aromatic esters (e.g., naphthalene) outperform alkyl derivatives, with IC₅₀ values as low as 5.3 μM . The target compound’s styryl group may similarly enhance cytotoxicity by promoting π-π stacking with cellular targets.
- Antimicrobial Activity : Acetamidophenyl derivatives exhibit moderate antimicrobial effects (MIC: 12.5 μg/mL), likely via membrane disruption .
- COX-2 Inhibition: While the target compound lacks sulfonamide groups critical for COX-2 binding in quinazolinone derivatives , its styryl group may compensate through hydrophobic interactions.
Biological Activity
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzoates and features multiple methoxy groups, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C20H22O5. The presence of methoxy groups enhances lipophilicity and bioavailability, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H22O5 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The methoxy groups can facilitate hydrogen bonding and π-π stacking interactions with receptor sites, potentially influencing enzyme activity and signal transduction pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple methoxy groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively.
Antimicrobial Activity
Studies have shown that derivatives of methoxybenzoates possess antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating inhibition zones indicative of antibacterial activity.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited a significant reduction in free radical concentration compared to control samples.
- Antimicrobial Testing : In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. The results showed a notable inhibition zone of 15 mm against S. aureus, suggesting strong antibacterial potential.
- Anti-inflammatory Mechanism : A cellular model was used to assess the effect on TNF-α production in macrophages. Treatment with the compound resulted in a marked decrease in TNF-α levels, indicating potential for use in inflammatory conditions.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity while minimizing toxicity. For example:
- Synthesis and Characterization : Various synthetic routes have been explored to create derivatives with improved efficacy.
- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of these compounds in treating conditions like arthritis and infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
